molecular formula C15H13IN2O2 B3919428 N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide

N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide

Cat. No. B3919428
M. Wt: 380.18 g/mol
InChI Key: ARFKZJGGVSRFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IB-MECA, and it belongs to the class of adenosine A3 receptor agonists. In

Mechanism of Action

N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide acts as an agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs. Upon binding to the receptor, IB-MECA activates downstream signaling pathways that regulate various physiological processes such as cell proliferation, apoptosis, and immune response.
Biochemical and Physiological Effects:
N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by activating the adenosine A3 receptor. In inflammation, IB-MECA reduces the production of pro-inflammatory cytokines and chemokines by regulating the immune response. In neurodegenerative disorders, this compound has neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has several advantages for lab experiments, such as high purity, stability, and reproducibility. However, this compound also has some limitations, such as the need for specialized equipment and expertise for synthesis and analysis.

Future Directions

N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has several potential future directions for scientific research. In medicinal chemistry, this compound can be further developed to improve its efficacy and safety profiles for the treatment of various diseases. In biochemistry, IB-MECA can be used to study the adenosine A3 receptor and its role in various physiological processes. In pharmacology, this compound can be used to develop new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to explore the potential applications of N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide in other fields of scientific research.

Scientific Research Applications

N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In biochemistry, IB-MECA has been used to study the adenosine A3 receptor and its role in various physiological processes such as cell proliferation, apoptosis, and immune response. In pharmacology, this compound has been used to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O2/c1-10-2-4-11(5-3-10)14(17)18-20-15(19)12-6-8-13(16)9-7-12/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFKZJGGVSRFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)I)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(4-iodophenyl)carbonyl]oxy}-4-methylbenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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